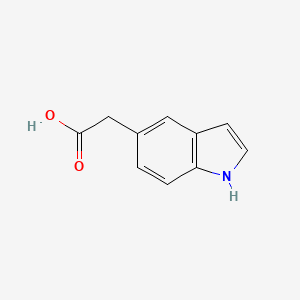

2-(1H-Indol-5-YL)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDWMQWLWGXEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593382 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34298-84-5 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-Indol-5-YL)acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Indol-5-YL)acetic Acid

Introduction

This compound, also known as Indole-5-acetic acid, is a structural isomer of the well-known phytohormone Indole-3-acetic acid. While its 3-isomer has been extensively studied for its role in plant growth, the 5-substituted analogue serves as a crucial and versatile scaffold in medicinal chemistry and drug development. The indole nucleus is a privileged structure, appearing in a multitude of biologically active compounds and approved drugs.[1] The strategic placement of the acetic acid moiety at the C-5 position of the indole ring offers unique opportunities for molecular design, enabling researchers to explore novel chemical space and develop compounds with tailored pharmacological profiles.

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthetic pathways, spectroscopic signature, chemical reactivity, and analytical methodologies, offering field-proven insights to facilitate its application in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent physical properties. These parameters govern its solubility, membrane permeability, and potential for intermolecular interactions—all critical factors in drug design and experimental handling.

Structure: this compound consists of a bicyclic indole ring system with an acetic acid group attached to the C-5 position of the benzene ring component.

| Property | Value | Source/Comment |

| CAS Number | 34298-84-5 | [2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | Off-white to tan crystalline solid (predicted) | Based on related indole acids.[4] |

| pKa | ~4.7 (Predicted) | The carboxylic acid proton is expected to have a pKa similar to other aryl-acetic acids.[5][6] |

| LogP | 1.4 - 1.8 (Predicted) | Predicted value. For comparison, the experimental LogP for the 3-isomer is 1.41.[4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and methanol. | Based on properties of related indole acids.[4] |

| Melting Point | Not experimentally determined in available literature. The related 3-isomer melts at 168.5 °C.[4] | Prediction is difficult; depends on crystal packing. High melting points are correlated with H-bonding capacity.[7] |

| Storage | Store sealed in a dry, room temperature environment, protected from light. | Based on vendor recommendations and general stability of indole compounds.[2] |

Synthesis and Purification

While numerous methods exist for synthesizing the indole core, obtaining specific substitution patterns, such as the 5-acetic acid derivative, requires a targeted strategy. A robust synthetic route often starts with a pre-functionalized indole or aniline. One effective approach begins with the commercially available 5-bromoindole. This pathway leverages modern cross-coupling reactions to build the acetic acid side chain.

Proposed Synthetic Pathway: From 5-Bromoindole

The rationale for this pathway is its modularity and high-yield potential. Starting with 5-bromoindole allows for the reliable introduction of various side chains at the C-5 position using well-established palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is particularly effective for forming a C-C bond by introducing a two-carbon alkyne unit, which can then be readily converted to the desired acetic acid group.[4][8]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. Predictive Potential of Acido-Basic Properties, Solubility and Food on Bioequivalence Study Outcome: Analysis of 128 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Significance of 2-(1H-Indol-5-YL)acetic Acid: A Deep Dive into its Role as a Cytosolic Phospholipase A2α Inhibitor

This technical guide provides an in-depth exploration of the biological activity of 2-(1H-Indol-5-YL)acetic acid and its derivatives, with a primary focus on their potent and selective inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical player in the inflammatory cascade, making it a key target for the development of novel anti-inflammatory therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, mechanism of action, and therapeutic potential of this class of indole compounds.

Introduction: The Inflammatory Cascade and the Role of cPLA2α

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, asthma, and cardiovascular disease. A key rate-limiting step in the inflammatory process is the release of arachidonic acid from cell membranes, a reaction catalyzed by phospholipase A2 (PLA2) enzymes.

Of the various PLA2 isoforms, cytosolic phospholipase A2α (cPLA2α) is of particular interest due to its specificity for arachidonic acid-containing phospholipids.[1] Upon cellular stimulation by pro-inflammatory signals, cPLA2α translocates to the membrane, where it liberates arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent inflammatory mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of cPLA2α presents a promising therapeutic strategy to attenuate the production of a broad spectrum of pro-inflammatory eicosanoids.[2]

Indole-containing compounds have emerged as a promising class of cPLA2α inhibitors.[2] This guide will specifically focus on the biological activity of derivatives of this compound, detailing their discovery, optimization, and preclinical evaluation.

Synthesis of the this compound Scaffold

The indole scaffold is a versatile starting point for the synthesis of a diverse range of biologically active molecules. The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A generalizable synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound derivatives.

A common synthetic route to produce indole-based cPLA2α inhibitors starts with a functionalized indole core. For instance, a commercially available substituted indole can undergo cyanomethylation at the 5-position, followed by hydrolysis of the nitrile to yield the this compound scaffold. This core molecule is then subjected to various coupling and modification reactions to introduce diverse functionalities, leading to the final potent cPLA2α inhibitors.[3]

Exemplary Protocol: Synthesis of an Indole-5-acetic Acid Derivative

The following is a representative, multi-step protocol for the synthesis of a potent indole-based cPLA2α inhibitor, adapted from the literature.[4]

Step 1: Synthesis of a Substituted Indole Precursor

-

To a solution of a commercially available substituted indole in a suitable solvent (e.g., dichloromethane), add a protecting group for the indole nitrogen (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product by column chromatography to yield the N-protected indole.

Step 2: Introduction of the Acetic Acid Moiety

-

Subject the N-protected indole to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 3-position.

-

React the resulting aldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to form an azlactone intermediate.

-

Hydrolyze the azlactone with a strong base (e.g., sodium hydroxide) to yield the indole-3-pyruvic acid.

-

Reduce the pyruvic acid using a reducing agent (e.g., sodium borohydride) to afford the corresponding lactic acid derivative.

-

Oxidatively cleave the diol to yield the desired this compound derivative after deprotection.

Step 3: Derivatization and Final Product Synthesis

-

Couple the synthesized indole-5-acetic acid with a desired amine or alcohol using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with the nucleophile.

-

Purify the final compound by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Biological Activity: Potent and Selective Inhibition of cPLA2α

Derivatives of this compound have demonstrated potent inhibitory activity against cPLA2α in a variety of in vitro and in vivo assays. The structure-activity relationship (SAR) studies have revealed key structural features that contribute to their high affinity and selectivity.

Mechanism of Action

The inhibitory mechanism of these indole derivatives involves their interaction with the active site of cPLA2α. The binding is thought to be driven by a combination of hydrophobic interactions with the enzyme's substrate-binding pocket and hydrogen bonding with key amino acid residues. The carboxylic acid moiety of the inhibitors is crucial for their activity, likely mimicking the phosphate group of the natural phospholipid substrate and coordinating with essential catalytic residues.

Caption: Inhibition of the cPLA2α-mediated inflammatory pathway by this compound derivatives.

Quantitative Analysis of Inhibitory Potency

Numerous studies have quantified the inhibitory potency of various this compound derivatives against cPLA2α. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Compound ID | Modification | cPLA2α IC50 (nM) | Reference |

| Ecopladib | 2-benzyl sulfonamide substituent | <1000 | [3] |

| Efipladib | 3-propyl-benzoic acid and 2-sulfonamidoethyl substituents | Potent, sub-micromolar | [4] |

| WAY-196025 | Optimized C3 and sulfonamide substitutions | Potent, sub-micromolar | [4] |

| Compound 122 | 1-benzylindole with a tetrazole-linked pentanoic acid at C3 | Sub-micromolar | [5] |

Table 1: Inhibitory potency of selected this compound derivatives against cPLA2α.

The data clearly indicates that strategic modifications to the indole core can lead to highly potent inhibitors with sub-micromolar IC50 values. These modifications often focus on optimizing the substituents at the N1, C2, and C3 positions of the indole ring to enhance binding affinity and improve pharmacokinetic properties.[3][4]

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

The following protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against cPLA2α.

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human cPLA2α.

-

Prepare a substrate solution containing a fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) in an appropriate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the purified cPLA2α enzyme to each well and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The cleavage of the fluorescent fatty acid from the phospholipid results in an increase in fluorescence intensity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Therapeutic Potential and Future Directions

The potent and selective inhibition of cPLA2α by this compound derivatives makes them highly attractive candidates for the development of novel anti-inflammatory drugs.[3] Preclinical studies have demonstrated their efficacy in animal models of inflammatory diseases, such as carrageenan-induced paw edema.[3]

Further research in this area is focused on:

-

Optimizing Pharmacokinetic Properties: Improving oral bioavailability, metabolic stability, and tissue distribution of these inhibitors is crucial for their clinical translation.[6]

-

Exploring Novel Therapeutic Indications: Given the central role of cPLA2α in inflammation, these inhibitors could be beneficial in a wide range of inflammatory and autoimmune disorders.

-

Investigating Potential Off-Target Effects: A thorough understanding of the selectivity profile of these compounds is essential to minimize the risk of adverse effects.

References

- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha [pubmed.ncbi.nlm.nih.gov]

- 4. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 2-(1H-Indol-5-YL)acetic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action of 2-(1H-Indol-5-YL)acetic acid. Acknowledging the limited direct research on this specific isomer, we leverage the extensive scientific literature on the structurally related and well-studied indole-3-acetic acid (IAA) and its derivatives to propose and dissect plausible biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical frameworks, field-proven experimental protocols, and visual aids to facilitate further investigation into this promising molecule. We will delve into its potential roles in oncology, metabolic disease, and neuroinflammation, providing a robust foundation for future research endeavors.

Introduction: The Untapped Potential of an Indole Acetic Acid Isomer

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds. While indole-3-acetic acid (IAA) is renowned as a crucial plant hormone (auxin), its therapeutic potential in mammalian systems, along with that of its derivatives, is an area of burgeoning interest.[1] This guide focuses on the less-explored isomer, this compound. Due to the scarcity of direct studies on this specific molecule, this document will synthesize the known mechanisms of action of related indole acetic acid derivatives to build a predictive framework for its biological functions. We will explore potential molecular targets and signaling pathways, substantiated by detailed experimental methodologies to empower researchers to validate these hypotheses.

Postulated Mechanisms of Action

Based on the established biological activities of structurally similar indole acetic acid derivatives, we can hypothesize several key mechanisms through which this compound may exert its effects.

Peroxidase-Mediated Oxidative Activation and Cytotoxicity

A prominent mechanism of action for indole-3-acetic acid and its derivatives is their ability to be oxidized by peroxidases, such as horseradish peroxidase (HRP), into cytotoxic species.[2] This process holds significant promise for targeted cancer therapy.

Mechanism:

-

Oxidation: In the presence of a peroxidase and hydrogen peroxide, the indole acetic acid molecule undergoes a one-electron oxidation to form a radical cation.

-

Decarboxylation: This unstable radical cation can then undergo decarboxylation to produce a highly reactive skatolyl radical.

-

Cytotoxicity: The generated radicals can induce cellular damage through various means, including lipid peroxidation of cell membranes, DNA strand breaks, and the formation of adducts with cellular macromolecules like proteins and DNA.[3] The formation of 3-methylene-2-oxindole from the skatolyl radical is thought to be a key cytotoxic species that can conjugate with biological nucleophiles.[2]

The position of the acetic acid moiety on the indole ring can influence the rate of oxidation and the stability of the resulting radicals, suggesting that the 5-yl isomer may exhibit a unique cytotoxic profile compared to the 3-yl isomer.[4]

Experimental Workflow: Peroxidase-Mediated Cytotoxicity Assay

Caption: Workflow for assessing peroxidase-mediated cytotoxicity.

Modulation of Nuclear Receptors: PPARγ Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. Indole acetic acid derivatives have been identified as potent PPAR agonists, particularly for the PPARγ isoform.[5][6]

Mechanism:

-

Ligand Binding: this compound may act as a ligand for the ligand-binding domain (LBD) of PPARγ. The acidic head group and the hydrophobic indole scaffold are key features for binding.[5]

-

Conformational Change: Upon binding, PPARγ undergoes a conformational change.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).

-

Gene Transcription: This heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This mechanism suggests a potential therapeutic application for this compound in metabolic diseases such as type 2 diabetes.

Signaling Pathway: PPARγ Activation

Caption: Proposed PPARγ signaling pathway for this compound.

Anti-inflammatory and Neuroprotective Effects via Aryl Hydrocarbon Receptor (AhR) and NF-κB Signaling

Recent studies have highlighted the role of gut microbiota-derived indole-3-acetic acid in attenuating neuroinflammation.[7][8] This neuroprotective effect is mediated, at least in part, through the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the pro-inflammatory NF-κB pathway.

Mechanism:

-

AhR Activation: this compound may act as a ligand for AhR, a ligand-activated transcription factor.

-

Nuclear Translocation: Upon ligand binding, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

Gene Regulation: The AhR/ARNT complex binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those with anti-inflammatory properties.

-

NF-κB Inhibition: AhR activation has been shown to negatively regulate the NF-κB pathway.[8] This can occur through various mechanisms, including direct protein-protein interactions or the induction of inhibitory proteins. The inhibition of NF-κB, a key regulator of inflammation, would lead to a reduction in the expression of pro-inflammatory cytokines and mediators.

This pathway suggests a potential role for this compound in the treatment of neuroinflammatory and neurodegenerative diseases.

Inhibition of Aldose Reductase

Aldose reductase is an enzyme of the polyol pathway that has been implicated in the pathogenesis of diabetic complications. Certain indole acetic acid derivatives have been shown to inhibit this enzyme.

Mechanism:

-

Enzyme Inhibition: this compound may bind to the active site of aldose reductase, preventing the reduction of glucose to sorbitol. The position of the acetic acid group on the indole ring has been shown to be critical for inhibitory activity, with 1-indole acetic acid derivatives being more potent than 3-indole acetic acid derivatives. This suggests that the 5-yl isomer could have a distinct inhibitory profile.

In-Depth Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action for this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.[5]

-

Fixation: Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[9]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to model the cell cycle phases and quantify the percentage of cells in each phase.

-

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase activity.

-

Materials:

-

Partially purified aldose reductase from rat lens

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution

-

DL-glyceraldehyde solution (substrate)

-

This compound

-

Spectrophotometer

-

-

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH solution, the enzyme preparation, and the test compound at various concentrations.[10]

-

Initiation: Start the reaction by adding the DL-glyceraldehyde substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADPH.[10]

-

Calculation: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.

-

PPARγ Reporter Gene Assay

This cell-based assay measures the activation of PPARγ by a test compound.

-

Materials:

-

HEK293 cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs.

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Cell Plating: Plate the reporter cells in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 16-24 hours.[11]

-

Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.

-

Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC50 value (the concentration that gives half-maximal activation).

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) after 48h |

| HeLa | [Insert experimental value] |

| MCF-7 | [Insert experimental value] |

| A549 | [Insert experimental value] |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa cells.

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| Compound (X µM) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| Compound (Y µM) | [Insert experimental value] | [Insert-experimental value] | [Insert experimental value] |

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for hypothesizing its biological activities. The potential for this molecule to act as a peroxidase-activated cytotoxic agent, a PPARγ agonist, an inhibitor of aldose reductase, and a modulator of neuroinflammation warrants further investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise molecular mechanisms of this intriguing compound. Future studies should focus on direct comparisons with its 3-yl isomer to understand the structure-activity relationships and to fully unlock the therapeutic potential of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. puracyp.com [puracyp.com]

- 3. atcc.org [atcc.org]

- 4. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. medicine.uams.edu [medicine.uams.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to 2-(1H-Indol-5-YL)acetic Acid: Synthesis, Properties, and Biological Context

Abstract

The indole acetic acid scaffold is a cornerstone of chemical biology, most famously represented by Indole-3-acetic acid (IAA), the principal auxin phytohormone. While the history and function of IAA are well-documented, its structural isomers, such as 2-(1H-Indol-5-YL)acetic acid, represent a frontier of synthetic chemistry with distinct properties and potential applications. The "discovery" of this 5-yl isomer is not a chronicle of isolation from nature but rather a narrative of modern chemical synthesis. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, physicochemical properties, and potential biological significance of this compound. By contrasting its characteristics with the well-established knowledge of IAA, this document serves as a foundational resource for exploring its utility as a research tool or a scaffold for novel therapeutics.

PART 1: The Indole Acetic Acid Family: A Foundation of Biological Activity

The Landmark Discovery and Significance of Indole-3-acetic Acid (IAA)

The story of indole acetic acid begins with the discovery of auxins, the first class of plant hormones to be identified.[1][2][3] The pioneering work of Charles and Francis Darwin in 1880 on canary grass coleoptiles revealed that a signal perceived at the tip was responsible for growth and bending towards light.[1][3][4] This laid the groundwork for Frits Went, who in the 1920s, successfully isolated this growth-promoting substance and named it "auxin," from the Greek word auxein, meaning "to grow".[2][4][5]

It was later, in 1934, that Kenneth V. Thimann and others identified this principal, naturally occurring auxin as Indole-3-acetic acid (IAA).[2][4][5] IAA is now understood to be a universal natural auxin that governs a vast array of physiological processes in plants, including cell elongation and division, root initiation, apical dominance, and fruit development.[2][3][6] It is biosynthesized in plants primarily from the amino acid tryptophan.[1][6] The profound impact of IAA on plant biology has made it a subject of extensive study and a foundational molecule in agricultural and horticultural sciences.[7][8]

Isomeric Specificity: The Critical Role of Side-Chain Position

The biological activity of indole acetic acid is exquisitely dependent on the position of the acetic acid (carboxymethyl) substituent on the indole ring. While IAA features this group at the C3 position, other isomers, such as the titular this compound, are defined by different attachment points. This structural variation is not trivial; it fundamentally alters the molecule's shape, electronic distribution, and ability to interact with biological receptors.

In the context of auxin activity, the precise geometry of the C3-linked side chain of IAA is critical for its binding to the TIR1/AFB family of F-box protein receptors, which initiates the downstream signaling cascade. Any deviation from this structure, such as moving the side chain to the C1, C2, or C5 position, is expected to drastically alter or abolish its canonical auxin activity. This isomeric specificity is a key principle in designing synthetic auxins, anti-auxins, and other biologically active molecules based on the indole scaffold.

Caption: Isomeric variations of the indole acetic acid scaffold.

PART 2: Synthesis and Characterization of this compound

Unlike IAA, which can be isolated from natural sources, this compound is a product of targeted chemical synthesis. Its "discovery" lies within the realm of synthetic organic chemistry, where methodologies are developed to create specific isomers for research and development purposes.

Synthetic Pathways: The Fischer Indole Synthesis

A classic and versatile method for creating indole rings is the Fischer indole synthesis , first reported by Emil Fischer in 1883.[9][10] This reaction produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[10] It is a robust method that can be adapted to synthesize a wide variety of substituted indoles, including precursors for this compound.

To synthesize the 5-substituted isomer, one would typically start with a phenylhydrazine bearing a substituent at the para position that can later be converted into the acetic acid side chain or a precursor thereof. A plausible route involves reacting 4-hydrazinophenylacetic acid with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

Caption: Generalized workflow for the Fischer Indole Synthesis.

Experimental Protocol: A Representative Synthesis of an Indole Acetic Acid Derivative

This protocol describes a general method for synthesizing an indole derivative using the Fischer indole synthesis, which can be adapted for the target molecule. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize a substituted indole ring, the core of the target molecule.

Materials:

-

p-Tolylhydrazine hydrochloride (as a representative substituted phenylhydrazine)

-

Isopropyl methyl ketone (carbonyl substrate)

-

Glacial acetic acid (acid catalyst and solvent)

-

1 M Sodium hydroxide solution (for neutralization)

-

Chloroform or Ethyl Acetate (extraction solvent)

-

Anhydrous sodium sulfate (drying agent)

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted phenylhydrazine hydrochloride (e.g., p-tolylhydrazine hydrochloride, 1.0 eq) and the ketone (e.g., isopropyl methyl ketone, 1.0 eq) to glacial acetic acid.

-

Hydrazone Formation and Cyclization: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acidic solution with a 1 M NaOH solution until the pH is approximately 7.

-

Causality: Neutralization is essential to quench the reaction and to ensure that the indole product, which is basic, is in its free-base form for efficient extraction into an organic solvent.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate (3x volumes). Combine the organic layers.

-

Causality: The indole product is significantly more soluble in nonpolar organic solvents than in the aqueous salt solution. Repeated extractions ensure maximum recovery of the product.

-

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is critical to prevent product degradation during storage and to obtain an accurate yield. Rotary evaporation efficiently removes the volatile organic solvent.

-

-

Purification: Purify the crude residue using column chromatography on silica gel.

-

Causality: This final step separates the desired indole product from any unreacted starting materials, side products, or colored impurities, yielding the pure compound for characterization and further use.

-

Physicochemical Properties

Summarizing the known or predicted properties of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molar Mass | 175.18 g/mol | [6] |

| Appearance | Likely a white to off-white solid | Inferred from IAA[6] |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 34298-84-5 | [13] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO | Inferred from IAA[6] |

PART 3: Biological Activity and Potential Applications

The unique structure of this compound suggests its biological activities will differ significantly from the C3 isomer, IAA. This opens avenues for its use as a molecular probe or as a scaffold for drug discovery.

Divergence from Canonical Auxin Activity

The auxin signaling pathway is initiated by the binding of IAA to the TIR1/AFB receptor proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to regulate gene expression. The structural integrity of the C3-acetic acid side chain is paramount for this interaction.

It is highly probable that this compound is a very weak auxin or may even act as an antagonist at the TIR1/AFB receptor. Its different spatial arrangement would likely prevent it from fitting correctly into the receptor's binding pocket, thus failing to induce the conformational changes necessary for signaling. This makes it a valuable tool for researchers studying the structural requirements of auxin perception and signaling.

Caption: Simplified model of the canonical auxin (IAA) signaling pathway.

A Scaffold for Drug Development

While its auxin activity may be limited, the indole acetic acid framework is a "privileged scaffold" in medicinal chemistry. Derivatives have been synthesized and evaluated for a wide range of therapeutic applications, including antimicrobial, antioxidant, and cytotoxic agents.[14][15][16]

The specific substitution pattern of this compound offers a unique chemical vector for modification. The C5 position provides a distinct point for derivatization compared to the more commonly explored C3 position. This allows medicinal chemists to explore new chemical space, potentially leading to the discovery of compounds with novel mechanisms of action or improved selectivity for various biological targets, such as enzymes or receptors involved in human diseases.

PART 4: Conclusion and Future Directions

The history of this compound is not one of botanical discovery but of chemical innovation. As a structural isomer of the vital phytohormone Indole-3-acetic acid, its primary value lies in its distinct chemical and biological properties. While it is unlikely to function as a potent natural auxin, this very difference makes it a compelling molecule for scientific inquiry.

For plant biologists, it serves as a valuable negative control or potential competitive inhibitor to dissect the intricacies of auxin signaling. For medicinal chemists and drug development professionals, it represents an under-explored scaffold. The development of efficient, scalable synthetic routes and the systematic exploration of its derivatization can unlock its potential for generating novel lead compounds for a variety of therapeutic targets. Future research should focus on its interaction with a broader range of biological systems to fully elucidate the unique functional landscape of this synthetic indole isomer.

References

- 1. Auxins [phytohormones.info]

- 2. Auxin - Wikipedia [en.wikipedia.org]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Hortus USA- Auxin Discovery [rooting-hormones.com]

- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variation in Indole-3-Acetic Acid Production by Wild Saccharomyces cerevisiae and S. paradoxus Strains from Diverse Ecological Sources and Its Effect on Growth | PLOS One [journals.plos.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 34298-84-5|this compound|BLD Pharm [bldpharm.com]

- 14. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 15. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Indol-5-YL)acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(1H-indol-5-yl)acetic acid derivatives and their analogs, a class of compounds with significant therapeutic promise. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these molecules, offering insights into their diverse biological activities and potential applications in oncology, inflammation, and metabolic diseases.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold." Among the vast landscape of indole-containing molecules, derivatives of indole-5-acetic acid have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of pharmacological activities. This guide will focus specifically on this compound and its analogs, exploring the chemical intricacies and biological potential that make this class of compounds a compelling subject for modern drug discovery.

Synthetic Strategies: Crafting Indole-5-Acetic Acid Derivatives

The synthesis of functionalized indoles is a well-established field, with classic methods like the Fischer, Leimgruber-Batcho, and Reissert syntheses providing foundational routes to the core indole structure.[2] The choice of a specific synthetic pathway is often dictated by the desired substitution pattern and the compatibility of functional groups.

Established Synthetic Routes

Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] For the synthesis of indole-5-acetic acid derivatives, a substituted phenylhydrazine bearing a precursor to the acetic acid moiety at the para-position would be a logical starting point. The choice of a strong acid catalyst, such as acetic acid at elevated temperatures, facilitates the necessary rearrangement and cyclization.[3]

Leimgruber-Batcho Indole Synthesis: This two-step process begins with the reaction of an o-nitrotoluene with a dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which is subsequently reductively cyclized to the indole.[2] This method is particularly useful for preparing indoles with various substituents.

Causality in Reagent Selection: The selection of reagents in these classical syntheses is critical. For instance, in the Fischer synthesis, the choice of the acidic catalyst can influence reaction rates and yields. While strong mineral acids can be effective, they may not be suitable for substrates with acid-labile functional groups. Acetic acid often provides a good balance of reactivity and selectivity.[3] In modern variations, Lewis acids are also employed to achieve milder reaction conditions.

Modern Synthetic Methodologies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing and functionalizing the indole scaffold. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies.[4][5] These techniques offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups.

A notable example is the synthesis of indole acetic acid sulfonate derivatives. In a multi-step synthesis, 2-indole acetic acid is first coupled with 2-aminophenol in the presence of carbonyldiimidazole (CDI) and 4-(dimethylamino)pyridine (DMAP). The resulting N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide is then treated with a substituted sulfonyl chloride in the presence of triethylamine (TEA) and acetonitrile to yield the desired sulfonate derivative.[6]

Experimental Protocol: Synthesis of Indole Acetic Acid Sulfonate Derivatives [6]

-

Step 1: Amide Coupling. To a stirred solution of 2-indole acetic acid (1 equivalent) and 2-aminophenol (0.67 equivalents) is added 4-(dimethylamino)pyridine (DMAP) (0.94 equivalents) and carbonyldiimidazole (CDI) (0.94 equivalents). The reaction mixture is stirred at 80°C for 24 hours.

-

Work-up. After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 2: Sulfonylation. The crude N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide (1 equivalent) is dissolved in acetonitrile. Triethylamine (TEA) (5.6 equivalents) is added dropwise at 0°C, followed by the addition of the desired benzene sulfonyl chloride derivative (2.6 equivalents).

-

Reaction and Work-up. The reaction mixture is stirred at 40°C for 24 hours. The mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Logical Flow of Synthesis:

Caption: Synthesis of Indole Acetic Acid Sulfonate Derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of a range of diseases.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of indole derivatives.[7] These compounds can exert their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of key signaling pathways involved in cell growth and survival.[8]

Targeting Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to a reduction in cancer cell growth and the induction of apoptosis.[]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis.[10] Indole alkaloids have been demonstrated to modulate the MAPK pathway, contributing to their anticancer effects.[11]

Caption: Indole Derivatives Targeting the PI3K/Akt/mTOR Pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[7]

Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Cytokines: Some indole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]

-

Enzyme Inhibition: Certain analogs have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[7]

In Vitro Assay Protocol: TNF-α Inhibition in LPS-Stimulated Macrophages [13]

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the indole-5-acetic acid derivatives (dissolved in DMSO) for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, with the exception of the negative control wells.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

TNF-α Quantification: The supernatant from each well is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control group.

Other Therapeutic Applications

The therapeutic potential of indole-5-acetic acid derivatives extends beyond cancer and inflammation. Research has indicated their utility in treating:

-

Metabolic Diseases: Certain analogs have been investigated for their role in managing diabetes, obesity, and hyperlipidemia.

-

Infectious Diseases: Antimicrobial and antiviral activities have been reported for some derivatives.

Structure-Activity Relationship (SAR) and Quantitative Analysis

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For this compound derivatives, SAR studies have provided valuable insights into the key structural features that govern their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors).[14] These models can predict the activity of novel compounds and guide the design of more potent analogs.

Key SAR Insights:

-

Substituents on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly impact biological activity. For example, in a series of 2,5-disubstituted 9-aza-anthrapyrazoles, electrostatic interactions were found to be crucial for anticancer activity.[15]

-

The Acetic Acid Side Chain: Modifications to the acetic acid moiety, such as esterification or amidation, can influence the compound's pharmacokinetic properties and its interaction with biological targets.

Table 1: Exemplary QSAR Data for Anticancer Indole Derivatives [14]

| Descriptor | Contribution to Activity | Interpretation |

| Topological Polar Surface Area (TPSA) | Negative | Lower TPSA values are correlated with higher anticancer activity, suggesting that reduced polarity may enhance cell membrane permeability. |

| Molecular Weight (MW) | Negative | Lower molecular weight is generally favored, potentially due to better absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | Positive | Higher lipophilicity may be associated with increased activity, likely by facilitating passage through cell membranes. |

Note: The specific contributions and interpretations can vary depending on the specific QSAR model and the biological endpoint being studied.

Clinical Landscape

While much of the research on this compound derivatives is in the preclinical stage, some indole-based compounds have progressed to clinical trials for various indications. For instance, the indole acetic acid sulfonate derivative, Quemliclustat (AB680), is currently in Phase 1 clinical trials for the treatment of tumors.[16] The progression of such compounds through the clinical pipeline underscores the therapeutic potential of this chemical class. Indole-3-acetic acid itself has been studied in early-phase clinical trials for its potential in polymer-directed enzyme prodrug therapy (PDEPT) for cancer treatment.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse biological activities of its derivatives, coupled with a deep and growing understanding of their synthesis and structure-activity relationships, provide a solid foundation for future drug discovery efforts.

Future research in this area should focus on:

-

Target-Specific Design: Leveraging computational tools like QSAR and molecular docking to design derivatives with enhanced potency and selectivity for specific biological targets.

-

Exploration of Novel Analogs: Synthesizing and evaluating new analogs with diverse substitution patterns to expand the chemical space and uncover novel biological activities.

-

Advanced In Vivo Studies: Progressing the most promising preclinical candidates into more complex in vivo models to further validate their therapeutic efficacy and safety profiles.

-

Clinical Translation: Continuing to advance lead compounds through the clinical trial process to ultimately bring new and effective treatments to patients.

By integrating the principles of medicinal chemistry, chemical biology, and pharmacology, the full therapeutic potential of this compound derivatives and their analogs can be realized.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. youtube.com [youtube.com]

- 13. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

Solubility of 2-(1H-Indol-5-YL)acetic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-(1H-Indol-5-YL)acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical property that dictates its behavior in both in vitro assays and in vivo systems.[1][2][3] Poor solubility can lead to unreliable experimental results, underestimated toxicity, and significant hurdles in formulation development, ultimately impacting bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a structural isomer of the well-known plant auxin, Indole-3-acetic acid (IAA). We will explore the theoretical underpinnings of its solubility based on molecular structure, present detailed protocols for both qualitative and quantitative solubility determination, and provide expected solubility profiles in a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this indole derivative.

Introduction: The Molecular Basis of Solubility

This compound possesses a bifunctional chemical structure that governs its solubility. The molecule can be deconstructed into two key regions:

-

The Indole Ring: This bicyclic aromatic system is largely non-polar and hydrophobic. It favors interactions with non-polar or moderately polar organic solvents.

-

The Acetic Acid Moiety: The carboxylic acid group (-COOH) is highly polar and capable of acting as a hydrogen bond donor and acceptor. Crucially, it is weakly acidic, meaning it can be deprotonated in the presence of a base to form a highly polar and water-soluble carboxylate salt (R-COO⁻).

This duality means the compound's solubility is a delicate balance between the hydrophobic indole core and the hydrophilic, ionizable acid group. The general principle of "like dissolves like" is the primary predictor of its behavior: polar solvents will interact favorably with the carboxylic acid group, while non-polar solvents will interact with the indole ring.[4] The most significant factor in aqueous media will be the pH, which controls the ionization state of the acidic group.[5]

Qualitative Solubility Classification

Before quantitative analysis, a systematic qualitative assessment provides rapid and valuable insights into the compound's functional nature.[6][7] This process involves testing the compound's solubility in a sequence of solvents to classify it as a strong acid, weak acid, base, or neutral compound.

Experimental Protocol: Stepwise Solubility Classification

-

Water (H₂O): To a test tube containing ~25 mg of this compound, add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]

-

Causality: Water is a highly polar solvent. Solubility in water indicates the presence of sufficient polar functional groups to overcome the hydrophobicity of the indole ring. Small organic molecules with polar groups are often water-soluble. Given the structure, only partial solubility is expected.[5][8]

-

-

5% Sodium Hydroxide (NaOH): If insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous NaOH.[6]

-

Causality: NaOH is a strong base. A carboxylic acid will react with it in an acid-base neutralization reaction to form a sodium carboxylate salt. This salt is ionic and therefore significantly more soluble in water than the neutral acid. Solubility in NaOH is a strong indicator of an acidic functional group.

-

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous NaHCO₃.[6][7]

-

Causality: Sodium bicarbonate is a weak base. It will only react with and solubilize relatively strong acids, such as carboxylic acids. Weaker acids, like most phenols, will not react. This step differentiates between strong and weak organic acids.

-

-

5% Hydrochloric Acid (HCl): If insoluble in water and basic solutions, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous HCl.[7]

-

Causality: HCl is a strong acid. It will protonate basic functional groups, such as amines, to form polar ammonium salts. This compound is not expected to be soluble in dilute acid.

-

Visualization: Qualitative Solubility Workflow

The logical flow of this classification can be visualized as follows:

Caption: Logical flowchart for the qualitative classification of an organic compound.

Quantitative Solubility Determination: The Shake-Flask Method

For drug development and precise formulation, a quantitative solubility value is essential. The shake-flask method is widely considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol: Equilibrium Solubility via Shake-Flask

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Causality: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.[9]

-

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours.[2]

-

Causality: Continuous agitation over a long period is necessary to ensure the system reaches thermodynamic equilibrium. Shorter incubation times may measure kinetic solubility, which can overestimate the true equilibrium value.[9]

-

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is critically important and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PVDF) to remove undissolved particles.[1]

-

Causality: Failure to completely remove undissolved solid particles will lead to an erroneously high and inaccurate measurement of solubility.

-

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate into a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[1][2][3]

Visualization: Shake-Flask Experimental Workflow

Caption: Workflow for the "gold standard" shake-flask solubility determination method.

Analytical Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and accessible method for determining the concentration of a dissolved compound, provided it has a suitable chromophore, which the indole ring does.[11][12] The method relies on the Beer-Lambert Law.

Protocol: Concentration Measurement via UV-Vis

-

Determine λmax: Prepare a dilute solution of the compound in the analysis solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot Absorbance vs. Concentration. The resulting graph should be a straight line, and its equation (y = mx + c) is the calibration curve.

-

Measure Unknown: Measure the absorbance of the appropriately diluted saturated solution from the shake-flask experiment.

-

Calculate Concentration: Use the absorbance of the unknown and the equation from the calibration curve to calculate its concentration. Remember to account for the dilution factor to determine the final solubility value.[13]

Solubility Data and Solvent Effects

While specific quantitative solubility data for this compound is not widely published, an excellent predictive model can be derived from its well-studied structural isomer, Indole-3-acetic acid (IAA). The functional groups are identical, and the overall polarity and molecular weight are nearly the same, leading to a very similar expected solubility profile.

Table 1: Solubility Profile of Indole-3-acetic acid (Structural Isomer)

| Solvent Category | Solvent | Solubility | Rationale & Reference |

| Polar Protic | Water | Insoluble / Sparingly Soluble (1.5 g/L at 20°C) | The hydrophobic indole ring dominates over the polar acid group.[8][14][15] |

| Ethanol | Soluble (50 mg/mL) | Ethanol's intermediate polarity effectively solvates both the indole ring and the acid group.[8][15] | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding.[8][16] | |

| Polar Aprotic | DMSO | Soluble (~171 mM or 30 mg/mL) | A highly polar solvent capable of dissolving a wide range of compounds.[8][15][17] |

| Ethyl Acetate | Highly Soluble | This solvent has the right balance to be the best solvent for IAA among many common ones.[16][18] | |

| Acetonitrile | Low Solubility | Less effective at solvating the compound compared to other polar aprotic solvents.[16][18] | |

| Non-Polar | Chloroform | Sparingly Soluble | Can interact with the indole ring but is poor at solvating the carboxylic acid.[8][15] |

| Aqueous Base | 5% NaOH | Soluble | Forms a highly polar sodium salt via an acid-base reaction.[6][19] |

Conclusion

The solubility of this compound is dictated by the interplay between its non-polar indole core and its polar, acidic side chain. It is expected to be poorly soluble in water and non-polar solvents but readily soluble in polar organic solvents like ethanol, methanol, and DMSO, as well as in aqueous basic solutions. For drug discovery and development professionals, accurate determination of its thermodynamic solubility is paramount. The shake-flask method, coupled with a reliable analytical technique like UV-Vis spectroscopy or HPLC, provides the most trustworthy and reproducible data. The protocols and principles outlined in this guide offer a robust framework for the systematic evaluation of this compound's solubility, ensuring data integrity and facilitating informed decisions in research and development.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. phygenera.de [phygenera.de]

- 15. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.ws [chem.ws]

A Senior Application Scientist's Guide to In Silico Modeling of 2-(1H-Indol-5-YL)acetic acid Interactions

Abstract

In the landscape of modern drug discovery, in silico methodologies have become indispensable, offering a powerful lens to predict, analyze, and optimize molecular interactions at a scale and speed unachievable through traditional benchtop experimentation alone.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough of the computational workflow for modeling the interactions of a novel small molecule, 2-(1H-Indol-5-YL)acetic acid. As a scaffold, the indole ring is a privileged structure in medicinal chemistry, and understanding its derivatives' interactions is of significant interest. This document is structured not as a rigid protocol but as a logical progression of scientific inquiry, explaining the causality behind each methodological choice. We will navigate from initial ligand preparation and target identification to the predictive power of molecular docking, the dynamic insights of molecular dynamics simulations, and the abstractive intelligence of pharmacophore modeling. Each section is designed to be a self-validating system, grounded in authoritative references and providing actionable, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Computational Power and Medicinal Chemistry

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[4] Computational, or in silico, approaches have emerged as a critical strategy to mitigate these risks by enabling rapid, cost-effective evaluation of molecular candidates.[2][3][5] By simulating complex biological processes in a virtual environment, we can prioritize compounds, elucidate mechanisms of action, and refine molecular designs before committing to expensive and time-consuming laboratory synthesis and testing.[1]

This guide focuses on this compound, a molecule of interest due to its indole core. The indole moiety is a common feature in molecules that interact with a variety of biological targets. A prime example is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses.[6][7] IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism and is a high-interest target in cancer immunotherapy for its role in promoting tumor immune escape.[6][8] Given the structural similarity of our ligand to the natural IDO1 substrate, L-tryptophan, we will use human IDO1 as our exemplary protein target to illustrate the complete in silico modeling workflow.

Part 1: Ligand Preparation - Establishing the Digital Molecule

Before any interaction can be simulated, the small molecule of interest must be accurately represented in a three-dimensional, computationally ready format. This initial step is foundational for the reliability of all subsequent predictions.

Causality Behind Ligand Preparation

The goal is to generate a low-energy, stereochemically correct 3D conformation of this compound. A molecule's 3D shape and electrostatic properties govern its ability to fit into a protein's binding pocket. An improperly prepared ligand structure, such as one with incorrect bond lengths or a high-energy conformation, will produce misleading and unreliable simulation results.

Physicochemical Properties

A preliminary analysis of the ligand's properties provides essential context for its potential behavior as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C10H9NO2 | PubChem |

| Molecular Weight | 175.19 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Note: Physicochemical data for the exact molecule this compound is not directly available in PubChem. The data presented is a composite based on highly similar indole acetic acid derivatives like 2-(5-hydroxy-1H-indol-2-yl)acetic acid and 2-(5-methyl-1H-indol-3-yl)acetic acid to provide a reasonable estimate.[9][10][11]

Experimental Protocol: From 2D Sketch to 3D Model

-

Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (e.g., SDF) is retrieved from a chemical database like PubChem. For this compound, the SMILES representation is C1=CC2=C(C=C1CC(=O)O)NC=C2.

-

Convert to 3D: Utilize a molecular editor and conversion tool such as Open Babel or Avogadro. This software interprets the 2D connectivity and generates a plausible 3D conformation.

-

Add Hydrogens and Assign Charges: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). Assign partial atomic charges using a force field like Gasteiger, which is crucial for calculating electrostatic interactions.

-

Energy Minimization: This is the most critical step. The initial 3D structure is subjected to an energy minimization algorithm (e.g., steepest descent followed by conjugate gradient). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation, which is the most probable state for the molecule in solution.

Part 2: Target Preparation - Readying the Receptor

With the ligand prepared, we must prepare its binding partner. Our chosen target is human Indoleamine 2,3-dioxygenase 1 (IDO1), a well-studied enzyme with numerous crystal structures available.

Rationale for Target Selection

IDO1 is a key enzyme in the kynurenine pathway, which is implicated in immune suppression within the tumor microenvironment.[6] Its natural substrate is L-tryptophan, an indole derivative. The structural analogy between tryptophan and this compound makes IDO1 a highly plausible and relevant target for our modeling study.[12]

Experimental Protocol: Cleaning the Crystal Structure

-

Retrieve Protein Structure: Download the crystal structure of human IDO1 from the Protein Data Bank (PDB). A suitable high-resolution structure, such as PDB ID: 6E45, provides an excellent starting point.[13]

-

Remove Non-Essential Molecules: The raw PDB file often contains crystallographic water molecules, ions, and co-solvents. These are typically removed, as their positions may not be relevant to the ligand-binding event, though specific, highly conserved water molecules in the active site may be retained if they are known to participate in binding.

-

Add Hydrogen Atoms: Crystal structures usually do not resolve hydrogen atoms. These must be added computationally, and their positions optimized to satisfy hydrogen bonding networks.